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Austocystin A from aspergillus ustus -

Austocystin A from aspergillus ustus

Catalog Number: EVT-15528351
CAS Number:
Molecular Formula: C19H13ClO6
Molecular Weight: 372.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4R,8S)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one is a natural product found in Aspergillus ustus with data available.
Source

Aspergillus ustus is a filamentous fungus found in various environments, including soil and decaying organic matter. It is part of the Aspergillus genus, which contains numerous species known for their ability to produce mycotoxins. The specific conditions under which Aspergillus ustus produces austocystin A include nutrient availability and environmental stress factors.

Classification

Austocystin A is classified as a polyketide, a type of natural product synthesized through the polyketide synthesis pathway. This classification highlights its complex structure and the biochemical processes involved in its synthesis.

Synthesis Analysis

Methods

The synthesis of austocystin A can be approached through various methods. Two primary synthetic routes have been documented:

  1. Total Synthesis: This involves constructing the compound from simpler organic molecules through a series of chemical reactions. The total synthesis of austocystin A typically includes multiple steps such as acylation, cyclization, and functional group transformations.
  2. Biological Synthesis: In nature, austocystin A is synthesized by Aspergillus ustus via enzymatic pathways involving polyketide synthases. These enzymes catalyze the condensation of acetyl-CoA units to form the polyketide backbone of austocystin A.

Technical Details

The total synthesis often requires careful control of reaction conditions to ensure high yields and selectivity for the desired product. Techniques such as chromatography are commonly used for purification and characterization of intermediates during the synthetic process.

Molecular Structure Analysis

Structure

Austocystin A has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₈H₁₉ClO₄, indicating the presence of chlorine and several hydroxyl groups.

Data

The structural elucidation of austocystin A has been achieved using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and confirm its identity.

Chemical Reactions Analysis

Reactions

Austocystin A participates in various chemical reactions that are critical for its biological activity. Key reactions include:

  • Acylation: Introduction of acyl groups to modify its reactivity.
  • Hydrolysis: Reaction with water that can lead to the breakdown of ester bonds.
  • Oxidation: Transformation involving the addition of oxygen or removal of hydrogen.

Technical Details

The reactivity of austocystin A can be influenced by its functional groups, making it susceptible to various chemical modifications that may enhance or inhibit its biological activity.

Mechanism of Action

Process

The mechanism by which austocystin A exerts its biological effects involves interaction with cellular targets, leading to alterations in cellular functions. Research indicates that austocystin A can modulate immune responses and exhibit cytotoxicity against certain cell lines.

Data

Studies have shown that austocystin A's immunosuppressive effects may be linked to its ability to inhibit lymphocyte proliferation, while its cytotoxicity is often attributed to inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

Austocystin A is typically a solid at room temperature with specific melting and boiling points that can vary based on purity and crystallization conditions. Its solubility in various solvents (e.g., methanol, ethanol) is relevant for both laboratory handling and potential therapeutic applications.

Chemical Properties

The stability of austocystin A under different pH conditions and temperatures is crucial for its storage and application in research. Its reactivity with nucleophiles or electrophiles can also provide insight into potential modifications for enhanced activity.

Applications

Scientific Uses

Austocystin A has garnered interest in scientific research due to its potential therapeutic applications. Its immunosuppressive properties make it a candidate for studying treatments for autoimmune diseases or transplant rejection. Additionally, its cytotoxic effects are being explored in cancer research as a possible lead compound for developing new chemotherapeutic agents.

Biosynthesis and Genomic Insights

Polyketide Synthase (PKS)-Mediated Biosynthetic Pathways

Austocystin A belongs to the xanthone-derived polyketide family of mycotoxins produced by Aspergillus ustus. Its biosynthesis initiates with a type I iterative polyketide synthase (PKS) that assembles the core polyketide chain. The PKS utilizes malonyl-CoA and acetyl-CoA as primary building blocks, activating and condensing these units through a series of enzymatic domains [6] [8]. The minimal PKS module comprises three core domains:

  • Ketosynthase (KS): Catalyzes decarboxylative Claisen condensation to extend the polyketide chain.
  • Acyltransferase (AT): Selects malonyl-CoA or methylmalonyl-CoA extender units and transfers them to the carrier protein.
  • Acyl Carrier Protein (ACP): Carries the growing polyketide chain via a phosphopantetheine-linked thioester bond [8].

Following chain assembly, the linear polyketide undergoes cyclization and aromatization to form the characteristic xanthone scaffold – the precursor to austocystins. Subsequent tailoring modifications introduce structural complexity unique to Austocystin A. These modifications involve:

  • Oxidation and oxygenation: Catalyzed by cytochrome P450 monooxygenases (e.g., similar to those encoded by aflG in aflatoxin biosynthesis), introducing hydroxyl groups and facilitating ring closures.
  • O-Methylation: Transferred by O-methyltransferases (OMTs) (e.g., similar to aflP/omtA), adding methoxy groups.
  • Chlorination: Likely mediated by halogenases, introducing chlorine atoms, a feature present in some austocystins [6].

Crucially, studies on the related austocystin D confirmed the integrity of the acetate-derived labeling pattern in ring A during the anthraquinone → xanthone conversion, indicating a highly specific and non-randomizing enzymatic process in this critical biosynthetic step [1]. This suggests a conserved mechanism likely shared in Austocystin A biosynthesis.

Table 1: Core Enzymatic Domains in Type I PKS for Austocystin Biosynthesis

DomainAbbreviationFunctionEssential for Scaffold?
KetosynthaseKSDecarboxylative condensation elongating the polyketide chainYes
AcyltransferaseATSelects and loads extender unit (malonyl-CoA/methylmalonyl-CoA) onto ACPYes
Acyl Carrier ProteinACPCarries the growing polyketide chain as a thioesterYes
KetoreductaseKR (Optional)Reduces β-keto group to hydroxyl groupNo (Tailoring)
DehydrataseDH (Optional)Dehydrates hydroxyl group to form enoyl groupNo (Tailoring)
EnoylreductaseER (Optional)Reduces enoyl group to alkyl groupNo (Tailoring)

Regulatory Mechanisms of Secondary Metabolite Production in Aspergillus ustus

The biosynthesis of Austocystin A is tightly regulated at the genetic level, primarily governed by a dedicated biosynthetic gene cluster (BGC) within the Aspergillus ustus genome. The master regulator of this cluster is the aflR-like transcription factor, a Zn(II)₂Cys₆-type DNA-binding protein. AflR binds to the highly conserved palindromic sequence 5'-TCGN₅CGA-3' present in the promoters of target genes within the cluster, activating their transcription [6].

The activity and nuclear localization of AflR are modulated by its interaction with AflS (also known as AflJ), a pathway-specific co-regulator. AflS prevents AflR degradation and enhances its DNA-binding affinity. Disruption of aflR completely abolishes austocystin/aflatoxin/sterigmatocystin production, while overexpression of aflR leads to significantly elevated transcription of biosynthetic genes and consequently higher mycotoxin yields [6].

Beyond the pathway-specific regulators, austocystin production is influenced by global physiological and environmental cues integrated through signaling pathways:

  • Nutrient Sensing: Carbon and nitrogen sources dramatically impact production. Repressive carbon sources (e.g., glucose) often suppress the cluster via creA-mediated carbon catabolite repression (CCR). Nitrogen regulation involves areA, a GATA-type transcription factor.
  • Developmental Stage: Production is often coupled with the transition from vegetative growth to conidiation (spore formation).
  • Environmental Stress: Factors like oxidative stress or pH can influence regulator activity.
  • Velvet Complex: Conserved proteins (VeA, VelB, VelC, LaeA) form a nuclear complex linking light signaling, development, and secondary metabolism. LaeA, a protein methyltransferase, acts as a global positive regulator of multiple secondary metabolite clusters, likely including the austocystin cluster, by removing repressive histone H3 lysine 9 methylation (H3K9me3) marks and promoting a euchromatin state [6] [8].

Table 2: Key Regulatory Genes Influencing Austocystin Biosynthesis

Gene/ProteinTypeFunctionEffect on Austocystin Production
aflRPathway-specific TFZn(II)₂Cys₆ transcription factor; binds promoter of biosynthetic genes; master activatorEssential (Loss abolishes production)
aflS (aflJ)Co-regulatorStabilizes AflR, enhances its DNA-binding affinity; interacts directly with AflREssential (Modulates AflR activity)
laeAGlobal regulatorProtein methyltransferase; part of the Velvet complex; removes repressive histone marks on SM clustersPositive (Overexpression increases)
veAGlobal regulatorCentral component of Velvet complex; bridges light signaling and development with SM productionPositive (Modulates cluster activity)
creAGlobal regulatorCys₂His₂ zinc finger TF; mediates carbon catabolite repression (CCR)Repressive (Glucose represses)
areAGlobal regulatorGATA-type TF; mediates nitrogen metabolite repression (NMR)Context-dependent (Nitrogen source)

Comparative Genomics of Austocystin-Producing Aspergillus Species

Comparative genomic analyses reveal that the capacity to produce austocystins is not universal across the Aspergillus genus but is restricted to specific species sections, notably within the Usti section (A. ustus) and closely related groups. The austocystin biosynthetic gene cluster (BGC) exhibits significant synteny (conserved gene order and orientation) among known producers. However, critical differences drive structural diversity within the austocystin family (e.g., Austocystin A vs. D):

  • Presence/Absence of Tailoring Genes: Key differences include variations in genes encoding oxidases (P450s), methyltransferases (OMTs), halogenases, and dehydrogenases/reductases. The specific complement of these tailoring enzymes dictates the modification pattern (e.g., hydroxylation, methylation, chlorination) on the core xanthone scaffold [6] [7]. For instance, the cluster for Austocystin A likely possesses a unique halogenase not found in non-chlorinated austocystin pathways.
  • Sequence Divergence in Core Enzymes: While the PKS backbone is conserved, amino acid substitutions within the ketosynthase (KS), acyltransferase (AT), or thioesterase (TE) domains can influence substrate specificity, chain length control, or cyclization regiochemistry.
  • Promoter and Regulatory Element Variation: Sequence differences in the promoter regions of biosynthetic genes, including the binding sites for AflR and response elements for global regulators (AreA, CreA), contribute to species-specific expression patterns and varying production levels under identical conditions [7].
  • Epigenetic Landscape: The chromatin environment surrounding the cluster can vary between species, influencing its accessibility to transcription factors. Species with constitutive heterochromatin marks near the cluster may show silenced or low production compared to those with a more open chromatin configuration.

Genomic studies highlight that gene duplication events within BGCs are a significant driver of metabolic diversification in fungi [9]. While direct evidence within the austocystin cluster is still emerging, the phenomenon is well-documented in related systems like the Pks clusters in Metarhizium species. Following duplication, subfunctionalization or neofunctionalization of paralogous genes (e.g., duplicated P450s or methyltransferases) can lead to the evolution of novel catalytic activities generating new austocystin derivatives [9]. Comparative genomics provides a powerful tool to map these evolutionary events and predict the biosynthetic potential of unexplored Aspergillus strains.

Role of Epigenetic Modifiers in Austocystin A Biosynthesis

Epigenetic regulation plays a crucial role in controlling the expression of secondary metabolite BGCs in fungi, including the austocystin cluster in Aspergillus ustus. This regulation primarily occurs through post-translational modifications (PTMs) of histones and DNA methylation, which alter chromatin structure and accessibility:

  • Histone Lysine Methylation:
  • Repressive Marks: Trimethylation of histone H3 lysine 9 (H3K9me3) and lysine 27 (H3K27me3) is strongly associated with heterochromatin formation and transcriptional silencing of BGCs. Enzymes like histone methyltransferases (HMTs) deposit these marks.
  • Activating Marks: Trimethylation of histone H3 lysine 4 (H3K4me3) and lysine 36 (H3K36me3) marks euchromatin and actively transcribed regions. Histone demethylases (HDMs) remove repressive marks.
  • Histone Acetylation: Generally associated with gene activation, histone acetylation neutralizes the positive charge on lysines, weakening histone-DNA interactions and promoting an open chromatin state. Histone acetyltransferases (HATs), like the global regulator KAT7 identified in CYP activation contexts relevant to mycotoxin activity [2], add acetyl groups, while histone deacetylases (HDACs) remove them.
  • DNA Methylation: While less characterized in filamentous fungi compared to mammals, DNA methylation (5-methylcytosine) can also contribute to silencing genomic regions, potentially including SM clusters.

The protein LaeA is a central epigenetic switch for secondary metabolism in Aspergillus. LaeA functions as a protein arginine methyltransferase (PRMT), although its direct histone targets are debated. Its primary role is to counteract repressive histone modifications:

  • LaeA activity leads to the reduction of H3K9me3 levels over SM gene clusters.
  • This removal of repressive marks facilitates the recruitment of transcription factors like AflR to their target promoters.
  • Consequently, LaeA derepresses the chromatin, enabling RNA polymerase II access and transcription initiation [6] [8].

Chemical manipulation of the epigenome is a powerful tool to activate silent BGCs:

  • HDAC Inhibitors (e.g., Suberoylanilide hydroxamic acid - SAHA, Trichostatin A - TSA): Increase global histone acetylation, often leading to the upregulation of silent or weakly expressed SM clusters, potentially including cryptic austocystin variants.
  • DNMT Inhibitors (e.g., 5-Azacytidine): Can demethylate DNA, sometimes reactivating silenced genes.
  • HMT Inhibitors: Targeting H3K9 or H3K27 methyltransferases can reduce repressive marks.

Applying such epigenetic modifiers to Aspergillus ustus cultures can potentially awaken silent gene clusters or boost the expression of the known Austocystin A cluster, leading to higher yields or the discovery of new, structurally related compounds not produced under standard laboratory conditions. This highlights the significant role of the epigenome as a layer of control superimposed on the genetic code for regulating Austocystin A production.

Properties

Product Name

Austocystin A from aspergillus ustus

IUPAC Name

(4R,8S)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one

Molecular Formula

C19H13ClO6

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m1/s1

InChI Key

POXKBPUNCDMQMW-YLVJLNSGSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl

Isomeric SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@H]5[C@@H]4C=CO5)OC)Cl

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